molecular formula C21H27ClN2S2 B1663604 Thioridazine hydrochloride CAS No. 130-61-0

Thioridazine hydrochloride

Cat. No.: B1663604
CAS No.: 130-61-0
M. Wt: 407.0 g/mol
InChI Key: NZFNXWQNBYZDAQ-UHFFFAOYSA-N
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Description

Thioridazine hydrochloride is a first-generation antipsychotic drug belonging to the phenothiazine class. It was widely used in the treatment of schizophrenia and psychosis. due to its association with severe cardiac arrhythmias, the branded product was withdrawn worldwide in 2005. Despite this, generic versions are still available in some countries for specific medical conditions .

Mechanism of Action

Target of Action

Thioridazine Hydrochloride primarily targets postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in regulating mood, behavior, and cognition. Thioridazine also blocks the alpha-adrenergic effect and depresses the release of hypothalamic and hypophyseal hormones .

Mode of Action

This compound interacts with its targets by blocking the dopaminergic D1 and D2 receptors in the brain . This blocking action inhibits the overactivity of dopamine, which is often associated with psychosis. It also blocks the alpha-adrenergic effect, which can help to reduce symptoms of anxiety and tension .

Biochemical Pathways

This compound affects several biochemical pathways. It is believed to depress the reticular activating system , thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis . In colorectal cancer cells, Thioridazine has been found to induce endoplasmic reticulum (ER) stress by activating the eIF2α/ATF4/CHOP axis and facilitating the accumulation of secretory autophagosomes .

Pharmacokinetics

This compound exhibits rapid absorption after oral administration . It has a volume of distribution of 1.8 to 6.7 L/kg . The drug undergoes hepatic metabolism primarily by sulphoxidation, with active metabolites including mesoridazine and sulphoridazine . The elimination half-life of this compound is approximately 21–24 hours .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of psychotic symptoms such as hallucinations, delusions, and disordered thinking . It also helps to control severely disturbed or agitated behavior . It has been associated with severe cardiac arrhythmias, leading to its withdrawal worldwide in 2005 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by the patient’s liver function, as it is primarily metabolized in the liver . Additionally, the drug’s proarrhythmic effects can be exacerbated in patients with pre-existing heart conditions .

Biochemical Analysis

Biochemical Properties

Thioridazine hydrochloride blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It also blocks the alpha-adrenergic effect and depresses the release of hypothalamic and hypophyseal hormones . This suggests that this compound interacts with enzymes, proteins, and other biomolecules involved in these pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis . These effects are likely due to its interaction with various cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It also has activity at serotonin, noradrenaline, and histamine receptors . These actions suggest that this compound can bind to these receptors, inhibiting or activating enzymes, and causing changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it has been reported that this compound can cause retinal toxicity, which can manifest years after stopping the medication

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, it has been reported that this compound has limited bactericidal activity against extracellular bacilli within necrotic granulomas in guinea pigs

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in the liver, primarily by sulphoxidation, and to a lesser extent, by demethylation and hydroxylation . The active metabolites of this compound are mesoridazine and sulphoridazine .

Transport and Distribution

This compound is distributed within cells and tissues. It has a distribution volume of 1.8 to 6.7 L/kg

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thioridazine hydrochloride involves several steps. One common method starts with the preparation of 2-methylthiophenothiazine. This compound is then alkylated with 2-(2-chloroethyl)-1-methylpiperidine in the presence of a sodium hydride base to form thioridazine . The final product is then converted to its hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving the use of microwave-assisted heating and other advanced techniques to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: Thioridazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Thioridazine hydrochloride is unique due to its potent anticholinergic effects, which result in fewer extrapyramidal side effects compared to other first-generation antipsychotics. it has a higher incidence of hypotension and cardiotoxicity .

Properties

IUPAC Name

10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfanylphenothiazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2S2.ClH/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(24-2)15-19(21)23;/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFNXWQNBYZDAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9049401
Record name Thioridazine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130-61-0
Record name Thioridazine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thioridazine hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thioridazine hydrochloride
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757349
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Record name Thioridazine hydrochloride
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Record name Thioridazine hydrochloride
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Record name Thioridazine hydrochloride
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Record name THIORIDAZINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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